molecular formula C25H34N4O4S B1192530 CM-157

CM-157

Cat. No.: B1192530
M. Wt: 486.63
InChI Key: VSTVISWWCSHDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-157 is a selective, high-affinity agonist for the cannabinoid CB2 receptor (CB2R), developed to overcome limitations of traditional radioactive ligand-based assays. It exhibits a dissociation constant (KD) of 2162 nM in saturation binding experiments using SNAP-CB2R fusion proteins and demonstrates >600-fold selectivity for CB2R over CB1R (affinity for CB1R >10 µM) . Designed via molecular modeling and computational docking studies, this compound binds to the orthosteric site of CB2R, enabling non-radioactive detection via Homogeneous Time-Resolved Fluorescence (HTRF) technology. Its 3-methoxypropylamine side chain extends into the extracellular domain, facilitating stable fluorescence resonance energy transfer (FRET) upon binding . This compound is synthesized using optimized flash chromatography and characterized via NMR and mass spectrometry, prioritizing purity over yield .

Properties

Molecular Formula

C25H34N4O4S

Molecular Weight

486.63

IUPAC Name

3-[[4-[2-tert-Butyl-1-(tetrahydropyran-4-ylmethyl)benzimidazol-5-yl]sulfonyl-2-pyridyl]oxy]propan-1-amine

InChI

InChI=1S/C25H34N4O4S/c1-25(2,3)24-28-21-15-19(5-6-22(21)29(24)17-18-8-13-32-14-9-18)34(30,31)20-7-11-27-23(16-20)33-12-4-10-26/h5-7,11,15-16,18H,4,8-10,12-14,17,26H2,1-3H3

InChI Key

VSTVISWWCSHDTL-UHFFFAOYSA-N

SMILES

NCCCOC1=NC=CC(S(=O)(C2=CC=C3C(N=C(C(C)(C)C)N3CC4CCOCC4)=C2)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CM157;  CM 157;  CM-157

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Binding Affinity and Selectivity of CM-157 vs. Key CB2R Ligands

Compound CB2R Ki (nM) CB1R Ki (nM) Binding Behavior Key Functional Role
This compound 16–233 >10,000 Monophasic Agonist
CBG 152 Not reported Monophasic Partial agonist/antagonist
AM630 0.07–93 >1,000 Biphasic Inverse agonist/antagonist
TH-Chrysenediol 0.2–41 Not reported Biphasic High-affinity competitor

This compound vs. Cannabigerol (CBG)

  • Affinity and Selectivity : this compound exhibits 10-fold higher CB2R affinity than CBG (Ki = 16 nM vs. 152 nM) . Unlike CBG, which binds to both CB1R and CB2R, this compound is CB2R-selective (>600-fold) .
  • Binding Kinetics: Both compounds show monophasic competition curves in HTRF assays, suggesting interaction with a single receptor conformation. However, CBG’s lower affinity limits its utility in high-precision assays .
  • Functional Role : CBG acts as a partial agonist/antagonist with pleiotropic effects, while this compound is a full agonist, making it superior for studying CB2R activation pathways .

This compound vs. AM630

  • Binding Complexity: AM630 displays biphasic binding (Ki<sup>High</sup> = 0.07 nM; Ki<sup>Low</sup> = 41 nM), indicating multiple receptor states or heteromerization effects . In contrast, this compound’s monophasic curve (Ki = 233 nM) simplifies data interpretation .
  • Functional Versatility : AM630 acts as an inverse agonist, neutral antagonist, or low-efficacy agonist depending on pretreatment conditions, complicating its pharmacological profile. This compound’s consistent agonism provides reliable signal transduction data .
  • Technical Advantages : this compound’s fluorescence labeling enables real-time, live-cell HTRF assays, whereas AM630 requires radioactive tracers .

This compound vs. TH-Chrysenediol

  • Receptor Competition : TH-Chrysenediol suppresses this compound’s high-affinity binding in CB2R heteromers (e.g., CB1R-CB2R), reducing receptor availability by 50% . This suggests TH-Chrysenediol preferentially occupies high-affinity CB2R conformations, a behavior absent in this compound .
  • Therapeutic Implications : TH-Chrysenediol’s estrogen receptor cross-reactivity complicates data interpretation, whereas this compound’s specificity avoids off-target effects .

This compound in Heteromeric Receptor Contexts

  • CB1R-CB2R Heteromers : this compound’s maximum binding capacity decreases in CB1R-CB2R heteromers, though its Ki remains unchanged. This contrasts with AM630, which shows altered affinity in heteromeric environments .
  • CB2R-GPR55 Heteromers : this compound maintains consistent binding affinity (Ki = 153 nM) in CB2R-GPR55 heteromers, highlighting its stability across receptor complexes .

Research Implications and Limitations

This compound’s non-radioactive, high-specificity profile makes it ideal for studying CB2R activation in live cells and heteromeric systems. However, its monophasic binding may overlook receptor subpopulations detectable via biphasic ligands like AM630.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CM-157
Reactant of Route 2
Reactant of Route 2
CM-157

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